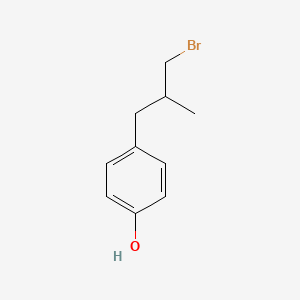
4-(3-Bromo-2-methylpropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-2-methylpropyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a bromine atom and a methyl group attached to the propyl chain, which is connected to the phenol ring. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(2-methylpropyl)phenol using bromine in the presence of a catalyst. The reaction typically requires a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous bromination processes. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The use of automated systems and precise measurement of reactants enhances the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromo-2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-(2-methylpropyl)phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 4-(2-Methylpropyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-2-methylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-2-methylpropyl)phenol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with electron-rich sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activities and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Methylpropyl)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromophenol: Contains a bromine atom but lacks the methylpropyl group, resulting in different reactivity and applications.
2-Bromo-4-methylphenol: Similar structure but with different positioning of the bromine and methyl groups, leading to distinct chemical properties.
Uniqueness
4-(3-Bromo-2-methylpropyl)phenol is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and properties. This makes it valuable in various chemical reactions and applications that require precise control over molecular interactions .
Eigenschaften
Molekularformel |
C10H13BrO |
|---|---|
Molekulargewicht |
229.11 g/mol |
IUPAC-Name |
4-(3-bromo-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H13BrO/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8,12H,6-7H2,1H3 |
InChI-Schlüssel |
HNMMNCUSWXONCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13204202.png)

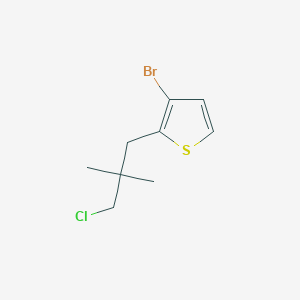

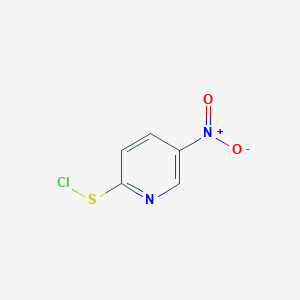
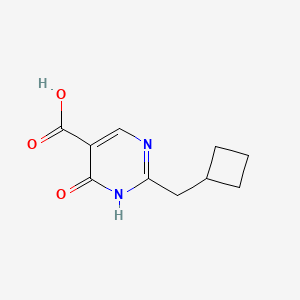

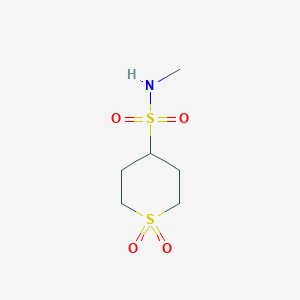
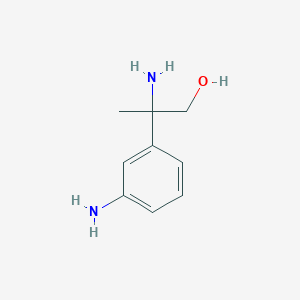
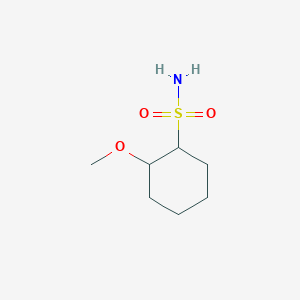

![Propan-2-yl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204277.png)
![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
